(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
(2E)-3-(3-Chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings (rings A and B). Ring A is substituted with a chlorine atom at the meta position and a methoxy group at the para position, while ring B features a methyl group at the para position. This compound belongs to the non-piperazine-substituted chalcone subclass, which has been extensively studied for its structural and biological relevance . Chalcones are known for their diverse applications, including antimicrobial, anticancer, and antitubercular activities, as well as photophysical properties .
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-12-3-7-14(8-4-12)16(19)9-5-13-6-10-17(20-2)15(18)11-13/h3-11H,1-2H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWBRDAVGBGKOK-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can be achieved through Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction can lead to the formation of saturated ketones or alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology
The compound has potential applications in biological studies due to its structural similarity to natural products with biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine
In medicine, chalcone derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The activity and properties of chalcones are highly dependent on the electronic and steric effects of substituents. Below is a comparison with key analogues:
Table 1: Structural and Activity Comparison of Selected Chalcones
Key Observations :
- Electronegativity and Activity : Halogen substitution at the para position of ring A significantly impacts activity. Bromine (in 2j) confers lower IC50 (4.703 μM) compared to chlorine (in 2h, IC50 = 13.82 μM), suggesting that higher electronegativity enhances inhibitory potency .
- Methoxy vs. Hydroxy Groups : Cardamonin, with hydroxyl groups at the ortho and para positions of ring A, exhibits the highest activity (IC50 = 4.35 μM). Methoxy groups (as in the target compound) are less electron-withdrawing, which may reduce potency .
- Ring B Substitutions : A methyl group at the para position of ring B (as in the target compound and LabMol-95) is associated with moderate bioactivity and stability, as seen in LabMol-95's high purity (99.4%) .
Physical and Photophysical Properties
- Melting Points : Chalcones with methoxy and halogen substituents (e.g., LabMol-93 in ) typically melt between 178–240°C, consistent with the rigidity imparted by aromatic rings .
- Optical Properties: Electron-withdrawing groups (e.g., nitro in LabMol-95) enhance nonlinear optical (NLO) properties, while the target compound’s chloro and methoxy groups may balance electron-withdrawing and donating effects, offering tunable photophysical behavior .
Biological Activity
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, exhibits promising pharmacological properties including antiproliferative, antibacterial, antiviral, and antioxidant effects.
- Molecular Formula : C17H15ClO2
- Molecular Weight : 286.75 g/mol
- CAS Number : 860000-28-8
Chalcones, including this compound, are known to interact with various biological targets. The presence of the α,β-unsaturated carbonyl group in their structure allows them to participate in Michael addition reactions and other nucleophilic attacks. This reactivity is crucial for their biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
The compound showed IC50 values ranging from 10 to 33 nM in these cell lines, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
| Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|
| MCF-7 | 10 - 33 | CA-4 | 3.9 |
| MDA-MB-231 | 23 - 33 | CA-4 | 3.9 |
Mechanism of Antiproliferative Activity
The antiproliferative effects are attributed to the compound's ability to:
- Inhibit tubulin polymerization by binding to the colchicine site on tubulin.
- Induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells, as evidenced by flow cytometry and confocal microscopy studies .
Antioxidant Activity
Chalcone derivatives have also been noted for their antioxidant properties. The ability of this compound to scavenge free radicals contributes to its potential as a therapeutic agent against oxidative stress-related diseases .
Case Studies and Research Findings
A comprehensive review of literature highlights the biological potential of various chalcone derivatives, including the one . Notably:
- Antiproliferative Studies : In vitro studies showed that compounds similar in structure exhibit sub-micromolar activity against various cancer types.
- Synthesis and Characterization : Recent synthetic pathways have improved the yield and purity of chalcone derivatives, facilitating their biological evaluation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
- The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 4-methylacetophenone (1 mol) and 3-chloro-4-methoxybenzaldehyde (1 mol) is dissolved in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4 hours. Recrystallization from ethanol yields pure crystals. Optimization may involve adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time, or catalyst concentration to improve yield .
Q. Which spectroscopic techniques are critical for confirming the structure of this chalcone derivative?
- IR spectroscopy identifies carbonyl (C=O) stretching at ~1650 cm⁻¹ and aromatic C=C bonds. ¹H NMR confirms the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-vinylic protons). HR-MS validates molecular mass. Single-crystal X-ray diffraction (XRD) provides definitive structural proof, including bond lengths and angles .
Q. What are the key challenges in achieving high-purity crystals for XRD analysis?
- Slow evaporation of ethanol solutions at controlled temperatures (20–25°C) minimizes defects. Impurities from incomplete recrystallization can distort lattice parameters. Centrifugation and repeated washing with cold ethanol enhance purity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) correlate with experimental data for this compound?
- Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict bond lengths (e.g., C=O: ~1.22 Å) and angles, showing <2% deviation from XRD data. Frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps elucidate electronic properties, aiding in reactivity predictions .
Q. What is the mechanistic basis for the antimicrobial activity of this compound against Gram-positive bacteria?
- The chalcone’s planar structure facilitates intercalation into bacterial cell membranes, disrupting lipid bilayers. Electron-withdrawing groups (e.g., -Cl, -OCH₃) enhance dipole interactions with membrane proteins. MIC values (e.g., 32–64 µg/mL against S. aureus) correlate with substituent electronegativity .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) influence the compound’s UV-Vis absorption profile?
- The π→π* transition of the enone system absorbs at ~350 nm. Electron-donating groups (e.g., -OCH₃) red-shift λmax by stabilizing excited states, while electron-withdrawing groups (e.g., -Cl) blue-shift it via conjugation disruption. Solvent polarity (ε) further modulates these transitions .
Q. What experimental strategies validate the E-configuration of the α,β-unsaturated ketone moiety?
- NOESY NMR shows no cross-peaks between vinylic protons, confirming trans geometry. XRD reveals dihedral angles >150° between aromatic rings, consistent with E-stereochemistry. Computational IR spectra also match experimental data for the trans isomer .
Methodological Guidance
Q. How to resolve discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?
- Calibrate DFT functionals (e.g., switch from B3LYP to M06-2X) to better account for dispersion forces. Validate basis set completeness via convergence tests. Ensure XRD data collection at low temperature (100 K) to reduce thermal motion artifacts .
Q. What in silico approaches predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
